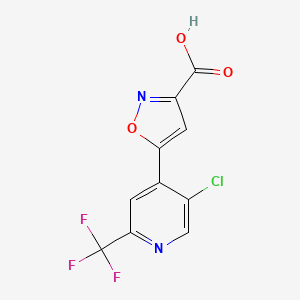
5-(5-Chloro-2-(trifluoromethyl)pyridin-4-yl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708617 is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD32708617 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the preparation method is optimized for simplicity and efficiency. The process involves large-scale reactors where the triazolo ring compound is reacted with methanesulfonate under controlled conditions. The resulting product is then purified and crystallized to obtain MFCD32708617 in its desired form .
Chemical Reactions Analysis
Types of Reactions
MFCD32708617 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they generally involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of MFCD32708617 may result in the formation of an oxide derivative, while reduction may yield a hydrogenated product. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
MFCD32708617 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: MFCD32708617 is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32708617 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can result in the activation or inhibition of specific pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to MFCD32708617 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit similar reactivity and properties.
Uniqueness
What sets MFCD32708617 apart from these similar compounds is its unique combination of stability and reactivity, which allows it to be used in a broader range of applications. Additionally, its specific molecular structure may confer unique biological or chemical properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C10H4ClF3N2O3 |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
5-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H4ClF3N2O3/c11-5-3-15-8(10(12,13)14)1-4(5)7-2-6(9(17)18)16-19-7/h1-3H,(H,17,18) |
InChI Key |
UGESDLVSEJYOQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Cl)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


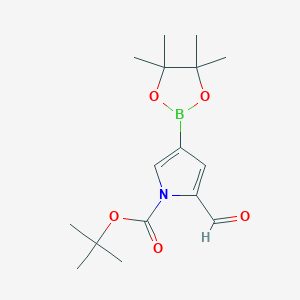
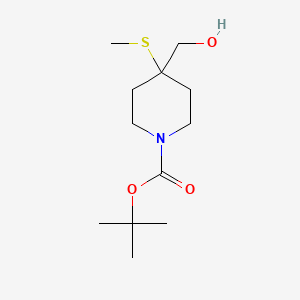
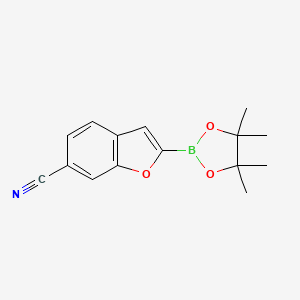

![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)
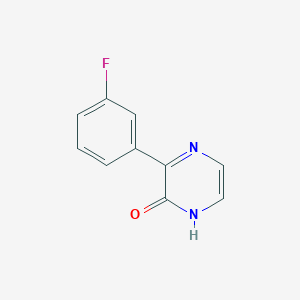
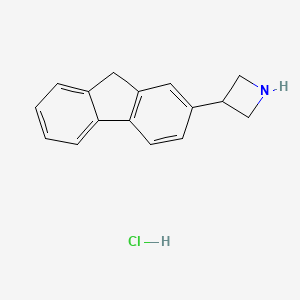
![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
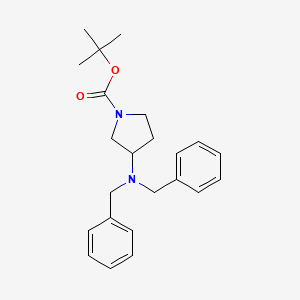
![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
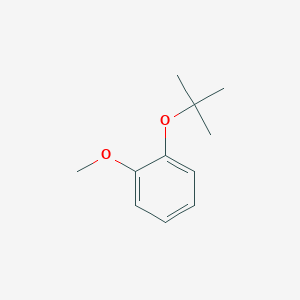
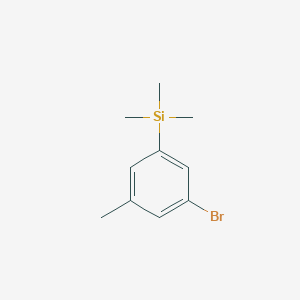
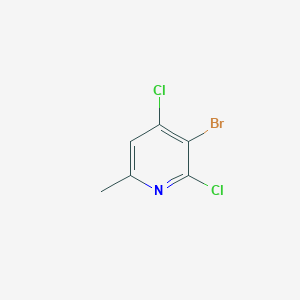
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
